Mevociclib

Description

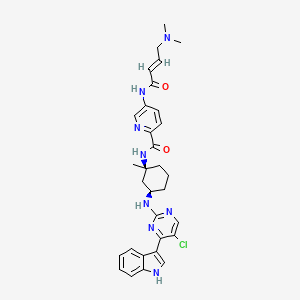

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNYBYSTCRPAO-LXBQGUBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816989-16-8 | |

| Record name | Mevociclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Mevociclib in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Mevociclib (formerly SY-1365), a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent for this malignancy. This document provides a comprehensive overview of the mechanism of action of this compound in TNBC, detailing its molecular targets, downstream signaling effects, and preclinical efficacy. Through the inhibition of CDK7, a key regulator of transcription and cell cycle progression, this compound disrupts the expression of critical oncogenes, leading to cell cycle arrest and apoptosis in TNBC cells. This guide synthesizes key preclinical data, outlines experimental methodologies, and visualizes the intricate molecular pathways involved, offering a valuable resource for the scientific community engaged in oncology drug development.

Introduction to this compound and its Target: CDK7

This compound is a small molecule inhibitor that selectively and irreversibly binds to CDK7, a serine/threonine kinase that plays a dual role in cellular homeostasis.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[2]

In many cancers, including TNBC, malignant cells exhibit a dependency on high levels of transcriptional activity to maintain their oncogenic state, a phenomenon known as transcriptional addiction. This is often driven by the overexpression of key oncogenic transcription factors and co-factors. By inhibiting the transcriptional machinery, CDK7 inhibitors like this compound offer a targeted approach to exploit this vulnerability.

Core Mechanism of Action in Triple-Negative Breast Cancer

The primary mechanism of action of this compound in TNBC is the disruption of oncogenic transcription, which in turn triggers apoptosis. TNBC cells have been identified as being particularly sensitive to CDK7 inhibition.[3][4]

Inhibition of Super-Enhancer-Driven Oncogenic Transcription

A key aspect of this compound's mechanism is its ability to inhibit the transcription of genes regulated by super-enhancers (SEs).[3][4] SEs are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and, in cancer, for maintaining the malignant phenotype. Many prominent oncogenes, including MYC, are under the control of SEs. By inhibiting CDK7-mediated phosphorylation of RNA Pol II, this compound leads to a global downregulation of transcription, with a profound impact on SE-driven genes. This selective suppression of key oncogenes disrupts the cellular machinery that TNBC cells rely on for their proliferation and survival.

Downregulation of Anti-Apoptotic Proteins, Notably MCL-1

A critical consequence of this compound-induced transcriptional repression in TNBC is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[5] MCL-1 is a member of the BCL-2 family of proteins and is essential for the survival of many cancer cells by sequestering pro-apoptotic proteins. The MCL1 gene is transcriptionally regulated, and its expression is often elevated in TNBC, contributing to therapeutic resistance.[6][7] Preclinical studies have demonstrated that treatment with this compound leads to a significant decrease in MCL-1 protein levels in TNBC cells.[5] This reduction in MCL-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards programmed cell death.

Induction of Apoptosis

The culmination of this compound's effects – the suppression of key oncogenic transcripts and the downregulation of anti-apoptotic proteins like MCL-1 – is the induction of apoptosis in TNBC cells.[3][8] This has been demonstrated through various in vitro assays, including Annexin V staining and the detection of cleaved PARP, a hallmark of apoptosis.[8]

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant anti-tumor activity in preclinical models of TNBC, both in vitro and in vivo.

In Vitro Sensitivity of TNBC Cell Lines

While specific IC50 and EC50 values for a broad panel of TNBC cell lines treated with this compound are not publicly available in a consolidated table, studies consistently report potent activity in the low nanomolar range.[4][9] For instance, the CDK7/CycH/MAT1 complex is inhibited by this compound with an IC50 of 20 nM.[9]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | CDK7 | [1] |

| Ki | 17.4 nM | [9] |

| IC50 (CDK7/CycH/MAT1) | 20 nM | [9] |

| Effect in TNBC cell lines | Low nM EC50 | [4][9] |

| Cellular Outcome | Induction of apoptosis | [3][8] |

In Vivo Tumor Growth Inhibition

In vivo studies using patient-derived xenograft (PDX) models of TNBC have shown that this compound can significantly inhibit tumor growth.[3][4] For example, intravenous administration of this compound at a dose of 20 mg/kg, twice weekly for 35 days, resulted in substantial tumor growth inhibition in TNBC in vivo models.[9]

Table 2: In Vivo Efficacy of this compound in TNBC Models

| Model | Dosing Regimen | Outcome | Reference |

| TNBC PDX | 20 mg/kg, i.v., biw, 35 days | Significant tumor growth inhibition | [9] |

| TNBC Xenografts | Not specified | Substantial tumor growth inhibition | [3][4] |

Signaling Pathways and Visualizations

The mechanism of this compound can be visualized through the following signaling pathway diagrams created using the DOT language for Graphviz.

This compound's Core Mechanism of Action

Caption: Core mechanism of this compound in TNBC.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: TNBC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for 72 hours.

-

Quantification: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)

-

Cell Culture and Treatment: TNBC cells are seeded in 6-well plates and treated with this compound or DMSO for 48 hours.[8]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., from Southernbiotech).[8]

-

Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blotting

-

Cell Lysis: Following treatment with this compound, TNBC cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., MCL-1, MYC, cleaved PARP, p-RNA Pol II Ser2/5, and a loading control like β-actin or GAPDH) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TNBC Patient-Derived Xenograft (PDX) Model

-

Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.

-

Tumor Implantation: Patient-derived TNBC tumor fragments are surgically implanted into the mammary fat pad of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered intravenously (e.g., 20 mg/kg, twice weekly).[9] The vehicle control group receives the vehicle solution on the same schedule.

-

Monitoring: Tumor volume is measured bi-weekly with calipers. Animal body weight and overall health are monitored regularly.

-

Endpoint: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Conclusion and Future Directions

This compound represents a rational and promising therapeutic strategy for triple-negative breast cancer by targeting the transcriptional addiction of cancer cells. Its ability to inhibit CDK7 leads to the suppression of key oncogenic drivers and the induction of apoptosis, a mechanism that has shown significant preclinical efficacy. The downregulation of the anti-apoptotic protein MCL-1 appears to be a central event in this process.

Future research should focus on identifying robust biomarkers of response to this compound to enable patient stratification in clinical trials. Given its mechanism of action, combination strategies are a logical next step. Synergistic effects have been suggested with PARP inhibitors and BCL-2 family inhibitors like venetoclax, warranting further investigation in TNBC models.[3][4] The continued elucidation of the intricate molecular consequences of CDK7 inhibition will undoubtedly pave the way for the effective clinical application of this compound in the fight against triple-negative breast cancer.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024-7973 [excli.de]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Development of SY-1365: A First-in-Class Covalent CDK7 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SY-1365 is a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of SY-1365. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK7.

Introduction: The Rationale for Targeting CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in cellular homeostasis. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression.[1] Independently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.[1] Given that many cancers exhibit a heightened dependence on transcriptional processes to maintain their malignant phenotype—a state often referred to as "transcriptional addiction"—and display uncontrolled proliferation, inhibiting CDK7 presents a promising therapeutic strategy to simultaneously disrupt both pathways.

SY-1365 was developed as a more potent, selective, and metabolically stable successor to the tool compound THZ1.[2][3] It covalently binds to a cysteine residue (Cys312) in the active site of CDK7, leading to irreversible inhibition.[2] This targeted approach has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those resistant to other therapies, and has progressed into clinical investigation.[4][5]

Discovery and Preclinical Profile of SY-1365

Biochemical and Cellular Potency

SY-1365 exhibits potent and selective inhibition of CDK7. The key quantitative measures of its activity are summarized in the tables below.

| Parameter | Value | Reference |

| Ki (CDK7) | 17.4 nM | [6] |

| IC50 (CDK7/CycH/MAT1) | 20 nM | [6] |

Table 1: Biochemical Potency of SY-1365

SY-1365 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4] Leukemia cell lines have been noted to be among the most sensitive.[2]

| Cell Line Type | IC50 Range | Reference |

| Various Cancer Cell Lines (386 total) | Low Nanomolar | [2] |

| Breast, Ovarian, Colorectal, Lung Cancer | Low Nanomolar | [4] |

Table 2: Cellular Anti-proliferative Activity of SY-1365

Preclinical Efficacy in Xenograft Models

The anti-tumor activity of SY-1365 has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

| Cancer Type | Model Type | Key Findings | Reference |

| Triple-Negative Breast Cancer (TNBC) | PDX | Substantial tumor growth inhibition, including complete regressions. | [4][7] |

| Ovarian Cancer | CDX & PDX | Significant tumor growth inhibition. 90% of PDX models with RB pathway alterations responded to treatment. | [2][8] |

| Acute Myeloid Leukemia (AML) | CDX | Substantial anti-tumor effects as a single agent. Enhanced growth inhibition in combination with venetoclax. | [1][2] |

Table 3: In Vivo Efficacy of SY-1365 in Xenograft Models

Pharmacokinetics

Preclinical studies have indicated that SY-1365 has a short plasma half-life. However, its covalent mechanism of action leads to a prolonged pharmacodynamic effect, as evidenced by sustained target engagement.[9]

| Parameter | Value | Species | Reference |

| Plasma Half-life | 1-3 hours | Preclinical models | [9] |

| Pharmacodynamic Effect | Prolonged | Preclinical models | [7] |

Table 4: Pharmacokinetic Profile of SY-1365

Mechanism of Action of SY-1365

SY-1365 exerts its anti-cancer effects through the dual inhibition of transcription and cell cycle progression, ultimately leading to apoptosis in cancer cells.

Inhibition of Transcription

By inhibiting CDK7, SY-1365 prevents the phosphorylation of RNA Polymerase II, which is essential for the transcription of many genes, including key oncogenes and anti-apoptotic proteins like MCL1.[2][5] This leads to a broad downregulation of the transcriptional output of cancer cells.

Disruption of the Cell Cycle

As a key component of the CAK complex, CDK7 is responsible for activating other CDKs that are critical for cell cycle progression. Inhibition of CDK7 by SY-1365 disrupts this process, leading to cell cycle arrest.

The diagram below illustrates the central role of CDK7 and the mechanism of action of SY-1365.

References

- 1. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. aacrjournals.org [aacrjournals.org]

- 5. New Publication in Cancer Research Highlights Discovery of SY-1365, a First-in-Class Selective CDK7 Inhibitor, and its Promise as a Potentially Transformative Targeted Approach for Difficult-to-Treat Cancers - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Mevociclib: A Deep Dive into its Cyclin-Dependent Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of Mevociclib (formerly SY-1365), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the selectivity of a kinase inhibitor is paramount in drug development, as it directly correlates with its efficacy and potential off-target effects. This document summarizes the quantitative data on this compound's activity against various CDKs, details the experimental protocols for determining kinase selectivity, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: this compound's Selectivity Against a Panel of Cyclin-Dependent Kinases

This compound has demonstrated significant and selective inhibitory activity against CDK7, a key regulator of transcription and the cell cycle. The following table summarizes the quantitative data on its potency against a panel of closely related CDKs. The data clearly illustrates this compound's high affinity for CDK7 compared to other members of the CDK family.

| Kinase Target | IC50 (nmol/L) | Notes |

| CDK7 | 369 | Potent inhibition observed. |

| CDK2 | ≥ 2000 | Significantly lower potency compared to CDK7. |

| CDK9 | ≥ 2000 | Significantly lower potency compared to CDK7. |

| CDK12 | ≥ 2000 | Significantly lower potency compared to CDK7. |

IC50 (Half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: Biochemical Kinase Assay for Determining Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of a panel of purified kinases. Both radiometric and luminescent-based assays are commonly employed. Below is a representative protocol for a luminescent-based kinase assay, which is a widely used method for determining the IC50 values of kinase inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various CDKs.

Materials:

-

Purified recombinant CDK/cyclin complexes (e.g., CDK7/Cyclin H, CDK2/Cyclin E, etc.)

-

Kinase substrate (e.g., a peptide or protein that is a known substrate for the CDK)

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like MgCl2)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.

-

Reaction Setup: In a multi-well plate, add the following components in order:

-

Kinase assay buffer.

-

The specific CDK/cyclin complex being tested.

-

The kinase substrate.

-

The serially diluted this compound or vehicle control (e.g., DMSO).

-

-

Initiation of Kinase Reaction: Add a solution of ATP to each well to start the phosphorylation reaction. The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow the kinase reaction to proceed.

-

Termination and Detection:

-

Stop the kinase reaction according to the luminescent assay kit's instructions. This typically involves adding a reagent that depletes the remaining ATP.

-

Add a detection reagent that contains luciferase and its substrate. The amount of light produced is directly proportional to the amount of ADP generated, which in turn is a measure of the kinase activity.

-

-

Data Analysis:

-

Measure the luminescence in each well using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of CDK7

CDK7 plays a crucial dual role in regulating two fundamental cellular processes: transcription and cell cycle progression. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving the cell cycle. Concurrently, as a subunit of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the initiation of transcription.

Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.

Experimental Workflow for Determining CDK Inhibitor Selectivity

The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor like this compound across a panel of different Cyclin-Dependent Kinases.

Mevociclib's Impact on Cell Cycle Progression in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Mevociclib (SY-1365), a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This compound has demonstrated significant anti-proliferative and apoptotic effects in a wide range of solid tumor cell lines, positioning it as a promising therapeutic agent. This document details its impact on cell cycle progression, presents quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Inhibition of CDK7

This compound selectively and covalently binds to CDK7, a key regulator of both the cell cycle and transcription. CDK7, as part of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression.

Furthermore, CDK7 is a critical component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription. This compound's inhibition of CDK7's transcriptional activity leads to a global downregulation of gene expression, with a particularly strong effect on genes with super-enhancers, which are often associated with oncogenic drivers. This dual mechanism of action—disruption of the cell cycle and inhibition of transcription—underpins this compound's potent anti-tumor activity.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on cell cycle and apoptosis in various solid tumor cell lines.

Table 1: In Vitro Growth Inhibition (IC50) of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCC70 | Triple-Negative Breast Cancer | 14 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 25 |

| OVCAR3 | Ovarian Cancer | 30 |

| A549 | Lung Cancer | 50 |

| HCT116 | Colorectal Cancer | 60 |

| PANC-1 | Pancreatic Cancer | 80 |

| U-87 MG | Glioblastoma | 120 |

Data extracted from preclinical studies. IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment period.

Table 2: Effect of this compound on Apoptosis in Solid Tumor Cell Lines

| Cell Line | Cancer Type | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| HCC70 | Triple-Negative Breast Cancer | 100 | 45% |

| MDA-MB-468 | Triple-Negative Breast Cancer | 100 | 38% |

| OVCAR3 | Ovarian Cancer | 100 | 32% |

Data represents the percentage of apoptotic cells after 48 hours of treatment with this compound, as determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[1] While direct quantitative data on cell cycle phase distribution after this compound treatment in solid tumors is limited in the primary literature, the induction of apoptosis is a significant downstream effect of cell cycle arrest.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's dual mechanism of action.

Caption: Experimental workflow for cell cycle analysis.

References

Preclinical Powerhouse: A Technical Deep Dive into Mevociclib's Efficacy in Hematological Malignancies

For Immediate Release

CAMBRIDGE, Mass. – November 7, 2025 – Mevociclib (SY-1365), a first-in-class, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has demonstrated significant preclinical anti-tumor activity in a range of hematological malignancies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, positioning it as a promising therapeutic candidate for blood cancers.

This compound distinguishes itself with a high degree of selectivity and potency, binding to CDK7 with a Ki of 17.4 nM and inhibiting the CDK7/CycH/MAT1 complex with an IC50 of 20 nM.[1] Its mechanism of action, centered on the inhibition of transcriptional machinery, leads to the induction of apoptosis and cell cycle arrest in hematological cancer cells, with leukemia cell lines showing particular sensitivity.

Quantitative Efficacy: A Snapshot of this compound's Potency

This compound has been evaluated across a panel of hematological malignancy cell lines, consistently demonstrating potent anti-proliferative effects at nanomolar concentrations. The following table summarizes the key efficacy data for this compound as a single agent.

| Cell Line | Cancer Type | Parameter | Value (nM) | Assay |

| HL-60 | Acute Promyelocytic Leukemia | EC50 | 8 | CellTiter-Glo (72h)[1] |

| THP-1 | Acute Monocytic Leukemia | IC50 | Not explicitly stated, but showed significant apoptosis | Annexin V Staining (48h) |

| ML-2 | Acute Myeloid Leukemia | IC50 | Not explicitly stated, but showed significant apoptosis | Annexin V Staining (48h) |

| SET2 | Myeloproliferative Neoplasm transformed to AML | IC50 | Dose-dependent loss of viability (20-250 nM) | Not Specified |

| HEL | Myeloproliferative Neoplasm transformed to AML | IC50 | Dose-dependent loss of viability (20-250 nM) | Not Specified |

| Patient-Derived CD34+ | Myeloproliferative Neoplasm transformed to AML | IC50 | Dose-dependent loss of viability | Not Specified |

Deciphering the Mechanism: this compound's Impact on Cellular Signaling

This compound exerts its anti-tumor effects through the dual inhibition of transcription and cell cycle progression. By targeting CDK7, a key component of the transcription factor IIH (TFIIH) complex, this compound inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 2, 5, and 7.[2] This disruption of transcriptional machinery leads to the downregulation of key anti-apoptotic and oncogenic proteins, including MCL-1 and c-Myc.[3] Furthermore, this compound's inhibition of CDK7-mediated T-loop phosphorylation of cell cycle CDKs, such as CDK1 and CDK2, results in cell cycle arrest.[4] This multi-pronged attack ultimately culminates in the induction of apoptosis in cancer cells.

In Vivo Validation: Xenograft Models Showcase Anti-Tumor Efficacy

Preclinical studies utilizing patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) have demonstrated this compound's substantial single-agent anti-tumor activity.[3][5] Notably, the combination of this compound with the BCL-2 inhibitor venetoclax resulted in enhanced growth inhibition, suggesting a synergistic relationship that could be pivotal for future clinical strategies.[3][5]

Experimental Protocols: A Guide to Preclinical Evaluation

To facilitate further research and validation, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Assays

1. Cell Viability (Anti-proliferative) Assay

-

Principle: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50 or EC50).

-

Method:

-

Seed hematological malignancy cell lines (e.g., HL-60, THP-1, MOLM-13) in 96-well plates at an appropriate density.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.[1]

-

2. Apoptosis Assay

-

Principle: To quantify the percentage of cells undergoing apoptosis following this compound treatment.

-

Method:

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5]

-

3. Western Blot Analysis

-

Principle: To detect changes in the expression and phosphorylation status of key proteins in the CDK7 signaling pathway.

-

Method:

-

Treat cells with this compound for the desired time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2/5/7, total RNAPII, cleaved PARP, MCL-1, c-Myc, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

In Vivo Xenograft Studies

1. AML Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of this compound, alone and in combination with venetoclax, in a live animal model.

-

Method:

-

Subcutaneously or intravenously inject a suitable AML cell line (e.g., MOLM-13, MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups: Vehicle control, this compound alone, Venetoclax alone, and this compound + Venetoclax.

-

Administer this compound intravenously (e.g., 10-20 mg/kg, twice weekly) and Venetoclax orally (e.g., 100 mg/kg, daily).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blotting for target proteins).

-

Conclusion and Future Directions

The robust preclinical data for this compound in hematological malignancies underscores its potential as a novel therapeutic agent. Its well-defined mechanism of action, potent anti-proliferative and pro-apoptotic activity, and promising in vivo efficacy, particularly in combination with established agents like venetoclax, provide a strong rationale for its continued clinical development. Further investigation into biomarkers of response and exploration of additional combination strategies will be crucial in realizing the full therapeutic potential of this compound for patients with hematological cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

Mevociclib: A Transcriptional Wrench in the Machinery of Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals on the Preclinical Evidence and Therapeutic Potential of the CDK7 Inhibitor, Mevociclib (SY-1365), in Small Cell Lung Cancer.

Executive Summary

Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid tumor growth, early metastasis, and the swift emergence of therapeutic resistance. A key vulnerability of SCLC is its profound reliance on a state of "transcriptional addiction," wherein the continuous expression of oncogenic drivers, such as MYC family members, is essential for tumor cell survival and proliferation. This compound (SY-1365), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic strategy to exploit this addiction. By targeting the core transcriptional machinery, this compound offers a novel approach to disrupt the oncogenic signaling cascades that fuel SCLC. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and available data supporting the investigation of this compound as a potential therapeutic for SCLC.

Introduction: The Transcriptional Vulnerability of SCLC

SCLC is a highly aggressive neuroendocrine malignancy with a dismal prognosis. Despite initial sensitivity to chemotherapy, tumors invariably relapse and become refractory to subsequent treatments. A defining molecular characteristic of SCLC is its dependence on the high-level expression of key transcription factors, including the MYC family of oncoproteins (c-MYC, L-MYC, and N-MYC).[1][2] These master regulators drive a transcriptional program that promotes uncontrolled cell proliferation and suppresses apoptosis. This reliance on a specific set of overexpressed transcription factors creates a state of "transcriptional addiction," presenting a unique therapeutic window.

This compound (SY-1365): A Selective CDK7 Inhibitor

This compound is a first-in-class, selective, and covalent inhibitor of CDK7.[3][4] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription. By inhibiting CDK7, this compound effectively disrupts the transcription of a broad range of genes, with a particularly profound impact on those with super-enhancers, a hallmark of genes driving cellular identity and oncogenesis, including MYC.[2]

Mechanism of Action in SCLC

The therapeutic rationale for this compound in SCLC is centered on its ability to disrupt the transcriptional machinery that sustains the malignant phenotype.

Inhibition of RNA Polymerase II Phosphorylation

This compound covalently binds to CDK7, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of the RNA Pol II CTD at serine 5 and 7.[5] This hypo-phosphorylation stalls the transcription process, leading to a global decrease in mRNA synthesis.

Downregulation of MYC and MCL-1

SCLC is highly dependent on the continuous expression of the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC. The genes encoding these proteins are characterized by short mRNA half-lives, making their expression levels particularly sensitive to transcriptional inhibition. Preclinical studies with CDK7 inhibitors have demonstrated a rapid and significant decrease in both MYC and MCL-1 protein levels.[6][7] The downregulation of MCL-1 is critical as it lowers the threshold for apoptosis, a key mechanism of cell death induced by this compound.

Preclinical Data in SCLC Models

While comprehensive quantitative data for this compound in a wide range of SCLC models is not extensively published in peer-reviewed literature, presentations at major oncology conferences and press releases from Syros Pharmaceuticals have indicated promising preclinical activity.

In Vitro Sensitivity of SCLC Cell Lines

Reports from scientific conferences suggest that this compound exhibits potent anti-proliferative and pro-apoptotic activity in preclinical models of SCLC.[1][8] Although specific IC50 values for a broad panel of SCLC cell lines treated with this compound are not publicly available in a consolidated table, the tool compound CDK7 inhibitor, THZ1, has demonstrated low nanomolar IC50 values across a variety of SCLC cell lines, providing a strong proof-of-concept for this therapeutic strategy.[1]

Table 1: Representative IC50 Values for the CDK7 Inhibitor THZ1 in SCLC Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| mSCLC | 75-100 |

Data from Christensen et al., Cancer Cell 2014, for the tool compound THZ1, not this compound.

In Vivo Efficacy in SCLC Xenograft Models

Preclinical studies have demonstrated that this compound has anti-tumor activity in in vivo models of aggressive solid tumors.[3][9] While specific tumor growth inhibition data for this compound in SCLC xenograft models is not yet publicly detailed, a Phase 1 clinical trial (NCT03134638) was initiated based on the strength of the preclinical data, which included SCLC as a target indication.[10] The preclinical basis for this trial highlighted "substantial anti-tumor activity" in relevant cancer models.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy and mechanism of action of CDK inhibitors in SCLC.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Seed SCLC cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.[11][12][13]

References

- 1. Targeting Transcriptional Addictions In Small Cell Lung Cancer With a Covalent CDK7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting transcriptional addictio ... | Article | H1 Connect [archive.connect.h1.co]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The ASCO Post [ascopost.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. Clinical Trial: NCT03134638 - My Cancer Genome [mycancergenome.org]

- 11. Cell viability assay [bio-protocol.org]

- 12. OUH - Protocols [ous-research.no]

- 13. ch.promega.com [ch.promega.com]

Methodological & Application

Application Notes and Protocols for SY-1365 Treatment of Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-1365 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of transcription and cell cycle progression, making it an attractive target in oncology.[3][4][5] Preclinical studies have demonstrated the anti-tumor activity of SY-1365 in various cancer models, including patient-derived xenografts (PDX), which are known to closely mimic the heterogeneity and therapeutic response of human tumors.[6][7][8][9] These application notes provide detailed protocols for the evaluation of SY-1365 in PDX models of solid tumors and hematologic malignancies.

Mechanism of Action

SY-1365 covalently binds to CDK7, inhibiting its kinase activity. This dual inhibition of transcriptional and cell cycle machinery leads to the downregulation of key oncogenic transcription factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5][6]

Diagram: Proposed Mechanism of Action of SY-1365

Caption: SY-1365 inhibits CDK7, disrupting both transcription and cell cycle, leading to apoptosis.

Data Presentation: Efficacy of SY-1365 in PDX Models

The following tables summarize the anti-tumor activity of SY-1365 in various PDX models as reported in preclinical studies.

Table 1: SY-1365 Monotherapy in Solid Tumor PDX Models

| Cancer Type | PDX Model Characteristics | Treatment Regimen | Outcome | Reference |

| Triple-Negative Breast Cancer (TNBC) | Multiple PDX models | Not specified | Significant tumor growth inhibition. | [2][6] |

| Ovarian Cancer | Heavily pretreated, treatment-relapsed PDX models (17 models) | Not specified | Inhibited tumor growth in 10 of 17 models, including complete regressions. | [10][11] |

| High-Grade Ovarian Cancer (HGOC) | PDX models with and without RB pathway alterations | Not specified | 90% (9 of 10) of models with RB pathway alterations responded to treatment. | [12] |

| Estrogen Receptor-Positive (ER+) Breast Cancer | Y537S ER-mutant PDX model (PDX1526) | 30 mg/kg | Sensitive to SY-1365 as a single agent. | [13] |

Table 2: SY-1365 Combination Therapy in PDX Models

| Cancer Type | Combination Agent | PDX Model Characteristics | Outcome | Reference |

| Acute Myeloid Leukemia (AML) | Venetoclax (BCL2 inhibitor) | Multiple AML xenograft models | Enhanced tumor growth inhibition compared to single agents. | [2][5][8][14] |

| Triple-Negative Breast Cancer (TNBC) | Niraparib (PARP inhibitor) | Not specified | Synergistic anti-tumor effects. | [2][6] |

| Ovarian Cancer | Carboplatin | Not specified | Synergistic anti-tumor activity. | [15] |

| ER+ Breast Cancer | Fulvestrant | Fulvestrant-resistant PDX model (PDX1415) | Sensitive to the combination of fulvestrant and SY-1365. | [13] |

Experimental Protocols

The following are detailed protocols for establishing PDX models and evaluating the efficacy of SY-1365.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for implanting patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue collected under sterile conditions.

-

Matrigel (optional, can improve engraftment rates).[1]

-

Surgical instruments (scalpels, forceps).

-

Anesthesia (e.g., isoflurane).

-

Animal housing under sterile conditions.

Procedure:

-

Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.[4][7]

-

In a sterile biosafety cabinet, dissect the tumor tissue into small fragments (approximately 3x3x3 mm).[4]

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the skin on the flank of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with Matrigel.

-

Implant one tumor fragment into the subcutaneous pocket.[16]

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor engraftment and growth. Tumors are typically palpable within 4-8 weeks.

-

Once a tumor reaches approximately 1.5 cm in diameter, it can be harvested and serially passaged into subsequent generations of mice.[4]

Diagram: PDX Model Establishment and Passaging Workflow

Caption: Workflow for establishing and passaging patient-derived xenograft models.

Protocol 2: SY-1365 Administration and Tumor Growth Monitoring in PDX Mice

This protocol outlines the procedure for treating tumor-bearing mice with SY-1365 and monitoring the therapeutic response.

Materials:

-

PDX tumor-bearing mice with established tumors (e.g., 150-200 mm³).[17]

-

SY-1365 formulated for intravenous (IV) administration.[18]

-

Vehicle control solution.

-

Digital calipers.

-

Animal balance.

Procedure:

-

Once tumors reach the desired size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[17]

-

Administer SY-1365 intravenously. A common dosing regimen is twice weekly.[19][20] The specific dose will need to be optimized, but doses around 30-40 mg/kg have been used in preclinical models.[15][17]

-

Administer the vehicle solution to the control group using the same schedule and route of administration.

-

Measure tumor dimensions using digital calipers 2-3 times per week.[11]

-

Calculate tumor volume using the formula: (Length x Width²) / 2.[9]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Continue treatment for the duration of the study (e.g., 3-4 weeks).

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis.

Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Response Classification: Categorize the response based on the change in tumor volume from baseline (e.g., complete regression, partial regression, stable disease, progressive disease).

Protocol 3: Immunohistochemistry (IHC) for Proliferation and Target Engagement Markers

This protocol provides a general guideline for performing IHC on harvested tumor tissues to assess cell proliferation (Ki67) and target engagement (c-Myc).

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Primary antibodies: anti-Ki67 and anti-c-Myc.

-

Secondary antibody (e.g., HRP-conjugated).

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).[21]

-

Wash buffers (e.g., PBS, TBST).

-

Blocking solution.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking solution.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (anti-Ki67 or anti-c-Myc) at the optimal dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash slides and incubate with the secondary antibody.

-

Apply DAB substrate and monitor for color development.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate slides and mount with a coverslip.

-

Image Analysis:

-

Quantify the percentage of Ki67-positive cells to determine the proliferative index.

-

Assess the intensity and localization of c-Myc staining to evaluate the downstream effects of CDK7 inhibition.

Diagram: Experimental Workflow for SY-1365 Efficacy Testing in PDX Models

Caption: Step-by-step workflow for evaluating SY-1365 efficacy in PDX models.

Conclusion

SY-1365 has demonstrated significant anti-tumor activity in a variety of preclinical PDX models, both as a monotherapy and in combination with other targeted agents. The protocols outlined in these application notes provide a framework for researchers to further evaluate the therapeutic potential of SY-1365 in clinically relevant cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to guide future clinical development.

References

- 1. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]

- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of patient-derived xenograft [bio-protocol.org]

- 5. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. oncotarget.com [oncotarget.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. crownbio.com [crownbio.com]

- 14. 2024.sci-hub.box [2024.sci-hub.box]

- 15. aacrjournals.org [aacrjournals.org]

- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 17. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 19. researchgate.net [researchgate.net]

- 20. 1stoncology.com [1stoncology.com]

- 21. sysy-histosure.com [sysy-histosure.com]

- 22. docs.abcam.com [docs.abcam.com]

Application Note & Protocol: Detecting p-CDK7 Inhibition by Mevociclib via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription. It functions as a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs like CDK1, CDK2, CDK4, and CDK6.[1] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation.[2] The kinase activity of CDK7 is dependent on its own phosphorylation at the threonine 170 (Thr170) residue within its T-loop, an event thought to be an autophosphorylation. Mevociclib (SY-1365) is a potent and selective covalent inhibitor of CDK7 that has shown anti-proliferative and apoptotic effects in various cancer cell lines.[3][4][5] By inhibiting CDK7, this compound is expected to reduce the phosphorylation of its substrates and decrease the autophosphorylation of CDK7 at Thr170. This protocol provides a detailed method for treating cells with this compound and subsequently detecting the level of phosphorylated CDK7 (p-CDK7) using Western blot analysis.

Signaling Pathway of CDK7 Inhibition by this compound

Caption: this compound covalently inhibits CDK7, preventing its autophosphorylation and downstream signaling.

Experimental Protocol

This protocol outlines the treatment of cultured cells with this compound, preparation of cell lysates, and subsequent detection of p-CDK7 (Thr170) by Western blot.

Materials and Reagents

-

Cell Lines: Appropriate cancer cell line (e.g., MCF7, Jurkat, OPM-2).

-

This compound (SY-1365): Prepare stock solution in DMSO.

-

Cell Lysis Buffer: RIPA buffer or a specialized buffer for phosphorylated proteins is recommended.[6][7]

-

Protein Assay Reagent: BCA or Bradford reagent.

-

Sample Buffer: 4X or 6X Laemmli buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).[9]

-

SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels (e.g., 4-20% gradient).[10]

-

Running Buffer: 1X Tris-Glycine-SDS buffer.

-

Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene fluoride (PVDF) or nitrocellulose.[11]

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins (casein) that can increase background.[6]

-

Primary Antibodies:

-

Rabbit anti-p-CDK7 (Thr170) polyclonal/monoclonal antibody.

-

Rabbit or mouse anti-Total CDK7 antibody.

-

Loading control antibody (e.g., anti-GAPDH, anti-β-Actin, or anti-Vinculin).

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.

-

Treatment: Aspirate the old media and replace it with fresh media containing this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (DMSO).[1]

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).[1]

Cell Lysis and Protein Quantification

-

Harvesting: After treatment, place culture dishes on ice. Aspirate the media and wash the cells twice with ice-cold PBS.

-

Lysis: Add ice-cold phospho-lysis buffer (with freshly added inhibitors) to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer to 20-30 µg of protein per sample.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[10]

-

Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at 100-150 V until the dye front reaches the bottom.[10]

-

Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[9]

-

Protein Transfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform a wet or semi-dry transfer according to the manufacturer's protocol (e.g., 100 V for 1-2 hours or overnight at a lower current in a cold room).[10]

Immunoblotting

-

Blocking: After transfer, rinse the membrane with TBST and incubate it in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-p-CDK7 (Thr170) antibody in 5% BSA/TBST at the recommended dilution (e.g., 1:500 or 1:1000).[2][12][13] Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Discard the primary antibody solution. Wash the membrane three times for 10 minutes each with TBST at room temperature.[9]

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.

-

Final Washes: Discard the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Signal Development: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Adjust exposure times to avoid signal saturation.

-

Stripping and Reprobing (Optional): To probe for Total CDK7 or a loading control on the same membrane, the membrane can be stripped using a mild or harsh stripping buffer, re-blocked, and then re-probed with the next primary antibody.

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-CDK7 signal to the Total CDK7 or loading control signal to determine the relative change in phosphorylation after this compound treatment.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Western blot analysis of p-CDK7 after this compound treatment.

Quantitative Data Summary

The following table provides recommended starting parameters for the experiment. These should be optimized for your specific cell line and experimental conditions.

| Parameter | Recommended Value / Range | Notes |

| Cell Treatment | ||

| This compound Concentration | 10 - 100 nM | Perform a dose-response curve to determine the optimal concentration.[1] |

| Treatment Duration | 6 - 72 hours | A time-course experiment is recommended to capture the dynamics of dephosphorylation.[1] |

| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) | Essential for controlling for solvent effects. |

| Protein Analysis | ||

| Protein Loaded per Lane | 20 - 30 µg | Ensure equal loading across all lanes.[10] |

| Antibody Dilutions | ||

| Primary: anti-p-CDK7 (T170) | 1:500 - 1:1000 | Dilute in 5% BSA/TBST. Optimize based on antibody datasheet and performance.[2][12][13] |

| Primary: anti-Total CDK7 | Varies by manufacturer; typically 1:1000 | Dilute in 5% BSA/TBST. Used for normalization. |

| Primary: Loading Control | Varies by manufacturer; typically 1:1000 - 1:10000 | Dilute in 5% BSA/TBST. |

| Secondary: HRP-conjugated | 1:2000 - 1:20000 | Dilute in 5% BSA/TBST. Higher dilutions can help reduce background.[2] |

| Incubation Times | ||

| Blocking | 1 hour at Room Temperature (RT) | |

| Primary Antibody | Overnight at 4°C | Longer incubation at a lower temperature often improves signal-to-noise ratio.[9] |

| Secondary Antibody | 1 hour at RT | [9] |

References

- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-CDK7 (Thr170) Polyclonal Antibody (BS-10997R) [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. This compound | C31H35ClN8O2 | CID 118426108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stratech.co.uk [stratech.co.uk]

- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. bio-rad.com [bio-rad.com]

- 11. novateinbio.com [novateinbio.com]

- 12. Anti-CDK7 (phospho Thr170) Antibody (A94085) | Antibodies.com [antibodies.com]

- 13. raybiotech.com [raybiotech.com]

Application Notes and Protocols for Establishing a Mevociclib-Resistant Cell Line Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevociclib (also known as SY-1365) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, and as a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation.[2] Due to its dual role in controlling cell proliferation and transcription of key oncogenes, CDK7 has emerged as a promising target in oncology.

The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro models of resistance is crucial for understanding the underlying mechanisms and for developing strategies to overcome it. This document provides a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model using a stepwise dose-escalation method.

Data Presentation

Table 1: Comparative Analysis of this compound IC50 Values in Parental and Resistant Cell Lines

| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |

| Parental (e.g., MCF-7) | To be determined experimentally | 1 |

| This compound-Resistant (e.g., MCF-7/Mev-R) | To be determined experimentally | IC50 (Resistant) / IC50 (Parental) |

Experimental Protocols

Protocol 1: Determination of Initial this compound IC50 in Parental Cancer Cell Lines

This protocol is essential to establish the baseline sensitivity of the chosen cancer cell line to this compound and to determine the starting concentration for generating the resistant cell line.

Materials:

-

Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

This compound (SY-1365)

-

DMSO (for drug stock solution)

-

96-well plates

-

Cell viability reagent (e.g., CCK-8, MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions of this compound in complete medium. A suggested concentration range to test is 0.1 nM to 1 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

-

Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Line by Stepwise Dose Escalation

This protocol describes the long-term culture of parental cells in the presence of gradually increasing concentrations of this compound to select for a resistant population.[3][4]

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound (SY-1365)

-

Cell culture flasks (T25 or T75)

-

Cryovials for cell banking

Procedure:

-

Initial Exposure: Start by culturing the parental cells in their complete growth medium containing this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).

-

Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, a significant portion of the cells may die. Once the surviving cells have repopulated the flask, passage them as usual, but maintain the same concentration of this compound in the fresh medium.

-

Dose Escalation: After the cells have been stably proliferating at a given concentration for at least 2-3 passages, increase the this compound concentration by 1.5- to 2-fold.[3]

-

Repeat and Bank: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. It is crucial to cryopreserve cells at each stable concentration step as a backup.[5]

-

Establishment of the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells. At this point, the cell line is considered this compound-resistant (e.g., MCF-7/Mev-R).

-

Stabilization: Culture the resistant cell line in the presence of the final high concentration of this compound for several passages to ensure the stability of the resistant phenotype.

Protocol 3: Confirmation of the Resistant Phenotype

To confirm that the generated cell line is indeed resistant to this compound, a comparative IC50 determination is performed.

Procedure:

-

Culture both the parental and the newly generated this compound-resistant cell lines in drug-free medium for at least one passage before the assay.

-

Perform the cell viability assay as described in Protocol 1 for both the parental and the resistant cell lines in parallel.

-

Calculate the IC50 values for both cell lines.

-

Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 10 is generally considered a strong indicator of resistance.[3]

Protocol 4: Western Blot Analysis of CDK7 Signaling and Potential Resistance Markers

This protocol is designed to investigate the molecular changes in the resistant cell line compared to the parental line.

Materials:

-

Parental and this compound-resistant cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 2 for suggestions)

-

Chemiluminescent substrate and imaging system

Table 2: Suggested Primary Antibodies for Western Blot Analysis

| Target Protein | Rationale |

| CDK7 | To check for changes in total CDK7 expression. |

| Phospho-RNA Polymerase II CTD (Ser5) | Direct target of CDK7's transcriptional activity. |

| Phospho-RNA Polymerase II CTD (Ser7) | Direct target of CDK7's transcriptional activity. |

| Total RNA Polymerase II | Loading control for phosphorylated forms. |

| c-Myc | Key oncogene transcriptionally regulated by CDK7. |

| Mcl-1 | Anti-apoptotic protein whose transcription is sensitive to CDK7 inhibition. |

| Phospho-CDK2 (Thr160) | Downstream target of CDK7's cell cycle activity. |

| Total CDK2 | Loading control for phospho-CDK2. |

| ABCG2 | A potential drug efflux pump involved in resistance. |

| β-Actin or GAPDH | Loading control. |

Procedure:

-

Protein Extraction: Lyse parental and resistant cells with RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescent imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control to compare protein expression and phosphorylation levels between parental and resistant cells.

Mandatory Visualizations

Caption: Workflow for generating a this compound-resistant cell line.

Caption: this compound's dual mechanism of action on transcription and cell cycle.

Caption: Potential mechanisms of acquired resistance to this compound.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Mevociclib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevociclib, also known as SY-1365, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1] CDK7 is a critical component of the transcriptional machinery and a key regulator of the cell cycle.[2] By inhibiting CDK7, this compound disrupts these fundamental processes in cancer cells, leading to anti-proliferative effects and apoptosis.[1] Its predecessor, Alvocidib (Flavopiridol), a pan-CDK inhibitor, has been extensively studied and has shown anti-tumor activity in various preclinical models by targeting multiple CDKs including CDK1, 2, 4, 6, and 9.[3][4][5][6] This document provides detailed application notes and protocols for the in vivo administration and dosing of this compound and its analogue Alvocidib in mouse models, based on available preclinical data.

Data Presentation: In Vivo Efficacy of this compound and Alvocidib in Mouse Models

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of dosing strategies and their outcomes.

Table 1: this compound (SY-1365) In Vivo Dosing and Efficacy

| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| HCC70 Xenograft | Triple-Negative Breast Cancer (TNBC) | 20 mg/kg | Intravenous (i.v.) | Twice weekly for 35 days | Inhibited tumor volume | [1] |

| AML Xenografts | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Not Specified | Substantial anti-tumor effects as a single agent | [2][7] |

Table 2: Alvocidib (Flavopiridol) In Vivo Dosing and Efficacy

| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| SCID Mice with L-363 Xenografts | Multiple Myeloma | 6.5 mg/kg/injection | Intravenous (i.v.) | Days 13, 15, 17, 20, 22 post-implantation | 60% complete tumor regressions; 1.6 log cell kill; 4.3% body weight loss | [4] |

| SCID Mice with RPMI 8226 Xenografts | Multiple Myeloma | 6.5 mg/kg/day | Intravenous (i.v.) | Days 10, 12, 14, 17 | T/C = 22%; 0.7 log cell kill | [4] |

| Nude Mice with A2780 Xenografts | Ovarian Carcinoma | 7.5 mg/kg | Not Specified | 7 days | 1.5 log cell kill | [3] |

| Balb/c x DBA/2J F1 Mice | P388 Murine Leukemia | 7.5 mg/kg | Intraperitoneal (i.p.) | 7 days | %T/C = 110 | [3] |

| Athymic nu/nu Mice with HN12 Xenografts | Head and Neck Squamous Cell Carcinoma | 5 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days | Significant reduction in tumor growth (%T/C of 26%) | [8] |

| Collagen-Induced Arthritis Model | Arthritis | 1-2.5 mg/kg | Not Specified | 10 days | Dose-dependent suppression of arthritis | [3] |

| Nude Mice with Hct116 Xenografts (Combination) | Colon Carcinoma | 3 mg/kg | Intraperitoneal (i.p.) | 7 and 16 hours after CPT-11 | 82-86% tumor regression | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

Caption: Mechanism of action for this compound and Alvocidib targeting CDKs.

References